![molecular formula C8H5BF3NO2 B1462992 2-Cyano-3-(trifluoromethyl)phenylboronic acid CAS No. 1198181-40-6](/img/structure/B1462992.png)
2-Cyano-3-(trifluoromethyl)phenylboronic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Cyano-3-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a cyano group, a trifluoromethyl group, and a boronic acid group .Chemical Reactions Analysis
Boronic acids, including 2-Cyano-3-(trifluoromethyl)phenylboronic acid, are known to participate in various types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
“2-Cyano-3-(trifluoromethyl)phenylboronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds.
Aerobic Oxidative Cross-Coupling
This compound can also participate in aerobic oxidative cross-coupling reactions . These reactions are important in the synthesis of complex organic compounds.
Microwave-Assisted Petasis Reactions
Microwave-assisted Petasis reactions can also involve “2-Cyano-3-(trifluoromethyl)phenylboronic acid” as a reactant . This method is often used in the rapid synthesis of amines.
Rhodium-Catalyzed Addition Reactions
Rhodium-catalyzed addition reactions can use this compound as a reactant . These reactions are useful in the formation of carbon-nitrogen bonds.
Synthesis of Biologically Active Molecules
“2-Cyano-3-(trifluoromethyl)phenylboronic acid” can be used in the synthesis of biologically active molecules . This is crucial in the development of new pharmaceuticals and agrochemicals.
Safety And Hazards
properties
IUPAC Name |
[2-cyano-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-3-7(9(14)15)5(6)4-13/h1-3,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSIRNXSZUZLJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(F)(F)F)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(trifluoromethyl)phenylboronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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